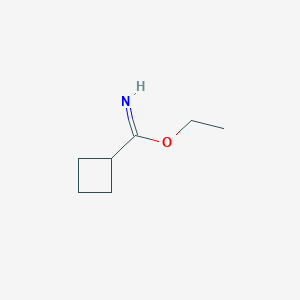

Ethyl cyclobutanecarboximidate

Description

Ethyl cyclobutanecarboximidate (CAS No. 52133-67-2) is a cyclobutane-derived compound featuring an ethyl ester and an imidate functional group. Its unique structure combines the strained cyclobutane ring with the reactive imidate moiety, making it a versatile intermediate in organic synthesis. The compound is typically synthesized via nucleophilic substitution or condensation reactions under controlled conditions, with purity levels exceeding 95% in commercial batches . While specific applications are proprietary, its reactivity profile suggests utility in pharmaceutical and agrochemical synthesis, particularly in constructing nitrogen-containing heterocycles or amidine derivatives.

Properties

IUPAC Name |

ethyl cyclobutanecarboximidate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-9-7(8)6-4-3-5-6/h6,8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GPOCNXYOILUIDO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=N)C1CCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70700303 | |

| Record name | Ethyl cyclobutanecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

127.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

82218-95-9 | |

| Record name | Ethyl cyclobutanecarboximidate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70700303 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl cyclobutanecarboximidate can be synthesized through the esterification of cyclobutanecarboximidic acid with ethanol in the presence of a mineral acid catalyst. This reaction typically involves heating the reactants under reflux conditions to drive the reaction to completion .

Industrial Production Methods

In an industrial setting, the production of cyclobutanecarboximidic acid ethyl ester may involve continuous flow processes where the reactants are continuously fed into a reactor, and the product is continuously removed. This method enhances efficiency and yield while minimizing the reaction time .

Chemical Reactions Analysis

Types of Reactions

Ethyl cyclobutanecarboximidate undergoes several types of chemical reactions, including:

Hydrolysis: The ester can be hydrolyzed in the presence of an acid or base to yield cyclobutanecarboximidic acid and ethanol.

Reduction: Reduction of the ester with lithium aluminum hydride (LiAlH4) results in the formation of primary alcohols.

Substitution: The ester can participate in nucleophilic substitution reactions, where the alkoxy group is replaced by another nucleophile.

Common Reagents and Conditions

Hydrolysis: Acidic or basic conditions with water.

Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Various nucleophiles under appropriate conditions.

Major Products

Hydrolysis: Cyclobutanecarboximidic acid and ethanol.

Reduction: Primary alcohols.

Substitution: Depending on the nucleophile used, different substituted products can be formed.

Scientific Research Applications

Scientific Research Applications

-

Medicinal Chemistry

- Drug Development : Cyclobutane derivatives, including ethyl cyclobutanecarboximidate, have been increasingly utilized in drug design due to their ability to modify biological activity. For instance, cyclobutanes can prevent cis/trans isomerization and improve selectivity towards specific enzymes, making them valuable in developing targeted therapies for cancer .

- Antimicrobial Activity : Recent studies have highlighted the potential of cyclobutane derivatives in combating Mycobacterium tuberculosis. Modifications to the cyclobutane structure have shown promise in enhancing antibacterial activity while maintaining favorable pharmacokinetic properties .

-

Pharmacological Applications

- Analgesics and CNS Depressants : Ethyl cyclobutanecarboximidate and its derivatives have been explored for their analgesic properties. Research indicates that these compounds can function as central nervous system depressants, offering potential therapeutic effects in pain management .

- Stabilizers in Fuel Oils : The utility of cyclobutane carboxamide derivatives extends beyond pharmacology; they are also used as stabilizers in fuel oils, enhancing the stability of gasoline and preventing sludge formation .

Case Study 1: Cyclobutane in Cancer Drug Development

A study focused on the development of antibody-drug conjugates (ADCs) utilized a cyclobutane linker to enhance selectivity for cathepsin B, an enzyme overexpressed in certain tumors. The incorporation of a cyclobutane ring improved the therapeutic index compared to traditional linkers, demonstrating the compound's efficacy in targeted cancer therapy .

Case Study 2: Antitubercular Activity

In a high-throughput screening of chemical libraries against Mycobacterium tuberculosis, compounds featuring a cyclobutane framework exhibited significant antimicrobial activity. Modifications to the substituents on the cyclobutane ring were found to influence both potency and clearance rates, highlighting the importance of structural optimization in drug design .

Data Tables

| Application Area | Compound Type | Key Findings |

|---|---|---|

| Medicinal Chemistry | Cyclobutane Derivatives | Improved metabolic stability and selectivity |

| Antimicrobial Activity | Cyclobutane-based Compounds | Significant activity against Mycobacterium tuberculosis |

| Analgesics | Cyclobutane Carboxamides | Potential CNS depressant effects |

| Fuel Stabilizers | Cyclobutane Carboxamide Derivatives | Enhanced stability and reduced sludge formation |

Mechanism of Action

The mechanism by which cyclobutanecarboximidic acid ethyl ester exerts its effects involves nucleophilic acyl substitution reactions. The ester carbonyl group is susceptible to nucleophilic attack, leading to the formation of a tetrahedral intermediate, which then collapses to release the leaving group and form the final product . This mechanism is common to many esters and is crucial for their reactivity in various chemical processes .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional analogs of ethyl cyclobutanecarboximidate include cyclobutane derivatives with variations in substituents or functional groups. Below is a systematic comparison based on structural features, physicochemical properties, reactivity, and synthesis methods.

Structural Comparison

Key analogs identified via similarity analysis (similarity scores ≥0.73) are listed below:

| Compound Name | CAS Number | Key Functional Groups | Structural Difference vs. Target Compound | Similarity Score |

|---|---|---|---|---|

| Ethyl cyclobutanecarboximidate | 52133-67-2 | Cyclobutane, ethyl ester, imidate | Reference compound | - |

| [Unnamed compound] | 40497-11-8 | Cyclobutane, ester, unknown substituent | Likely differs in substituent position/type | 0.85 |

| [Unnamed compound] | 1619-58-5 | Cyclobutane, ester, unknown substituent | Probable ester with alternative R-group | 0.85 |

| Ethyl 1-cyanocyclobutanecarboxylate | 28246-87-9 | Cyclobutane, ethyl ester, nitrile | Nitrile replaces imidate | 0.79 |

Notes:

- Compounds with similarity scores ≥0.85 (e.g., 40497-11-8, 1619-58-5) likely share the cyclobutane-ester backbone but differ in substituent configuration .

- Ethyl 1-cyanocyclobutanecarboxylate (28246-87-9) replaces the imidate with a nitrile group, significantly altering its electrophilicity and reactivity .

Physicochemical Properties

Limited experimental data are available for direct comparisons, but inferred properties are summarized below:

| Property | Ethyl Cyclobutanecarboximidate | Ethyl 1-cyanocyclobutanecarboxylate |

|---|---|---|

| Molecular Weight | ~169.2 g/mol (estimated) | ~181.2 g/mol |

| Polarity | Moderate (imidate group) | Higher (nitrile group) |

| Stability | Hydrolysis-prone (imidate) | More stable (nitrile) |

Sources : Calculations based on functional group contributions; exact data require experimental validation.

Biological Activity

Ethyl cyclobutanecarboximidate, a cyclic amide derivative, is gaining attention in medicinal chemistry due to its potential biological activities. This compound features a cyclobutane ring, which is known for its unique structural properties that contribute to its reactivity and biological interactions. The following sections will delve into the biological activity of ethyl cyclobutanecarboximidate, supported by data tables, case studies, and relevant research findings.

Chemical Structure and Properties

Ethyl cyclobutanecarboximidate is characterized by the presence of a cyclobutane ring attached to a carboximidate functional group. The molecular formula and weight are essential for understanding its pharmacokinetic properties.

- Molecular Formula : CHNO

- Molecular Weight : Approximately 140.18 g/mol

The structural features of this compound allow for various chemical reactions, including nucleophilic substitutions and hydrolysis, which are typical of carboxamides.

Pharmacological Applications

Research indicates that compounds with similar structures to ethyl cyclobutanecarboximidate exhibit a range of biological activities, including:

- Anti-inflammatory Effects : Cyclobutane derivatives have shown promise in reducing inflammation through various mechanisms, potentially making them suitable for treating conditions like arthritis.

- Analgesic Properties : Some studies suggest that these compounds may possess pain-relieving qualities, which could be beneficial in pain management therapies .

- Neuroprotective Effects : The ability to cross the blood-brain barrier may allow these compounds to protect neuronal cells from damage, indicating potential applications in neurodegenerative diseases .

Structure-Activity Relationship (SAR)

The biological activity of ethyl cyclobutanecarboximidate can be further understood through structure-activity relationship studies. These studies analyze how modifications to the chemical structure affect biological efficacy:

Case Studies

- Integrin Antagonist Development : A study focused on cyclobutane derivatives demonstrated their effectiveness as integrin antagonists. These compounds showed IC values below 1 μM in cell-based assays, indicating strong activity against cancer cell adhesion and invasion .

- Cyclobutane Alkaloids : Research on natural products containing cyclobutane rings revealed over 60 compounds with significant antimicrobial and antitumor activities. These findings highlight the potential of cyclobutane-containing structures as leads for drug discovery .

- Synthetic Approaches : Innovative synthetic methods have been developed to create various cyclobutane derivatives, enhancing their accessibility for biological testing. For instance, β-N-heterocyclic cyclobutane carboximides have been synthesized through tandem reactions, showcasing their versatility in medicinal applications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.